molecular formula C57H36F18O3Pd2 B6197114 tris((1E,4E)-1,5-bis[4-(trifluoromethyl)phenyl]penta-1,4-dien-3-one) dipalladium CAS No. 921227-24-9

tris((1E,4E)-1,5-bis[4-(trifluoromethyl)phenyl]penta-1,4-dien-3-one) dipalladium

Cat. No.: B6197114
CAS No.: 921227-24-9
M. Wt: 1323.7
InChI Key:
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Description

Tris((1E,4E)-1,5-bis[4-(trifluoromethyl)phenyl]penta-1,4-dien-3-one) dipalladium is a complex organometallic compound It features a palladium center coordinated to three ligands, each containing a penta-1,4-dien-3-one backbone substituted with trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tris((1E,4E)-1,5-bis[4-(trifluoromethyl)phenyl]penta-1,4-dien-3-one) dipalladium typically involves the following steps:

    Preparation of the Ligand: The ligand, (1E,4E)-1,5-bis[4-(trifluoromethyl)phenyl]penta-1,4-dien-3-one, is synthesized through a condensation reaction between 4-(trifluoromethyl)benzaldehyde and acetylacetone under basic conditions.

    Complexation with Palladium: The ligand is then reacted with a palladium precursor, such as palladium(II) acetate, in the presence of a base like triethylamine. The reaction is typically carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Tris((1E,4E)-1,5-bis[4-(trifluoromethyl)phenyl]penta-1,4-dien-3-one) dipalladium can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of palladium(IV) species.

    Reduction: It can be reduced back to palladium(0) or palladium(II) states using appropriate reducing agents.

    Substitution: Ligand substitution reactions can occur, where the penta-1,4-dien-3-one ligands are replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.

    Substitution: Ligand exchange can be facilitated by using phosphines or other strong ligands.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield palladium(IV) complexes, while reduction typically results in palladium(0) or palladium(II) species.

Scientific Research Applications

Tris((1E,4E)-1,5-bis[4-(trifluoromethyl)phenyl]penta-1,4-dien-3-one) dipalladium has several scientific research applications:

    Catalysis: It is used as a catalyst in various organic transformations, including cross-coupling reactions and hydrogenation processes.

    Material Science: The compound’s unique electronic properties make it a candidate for use in the development of advanced materials, such as conductive polymers and nanomaterials.

    Biological Studies: Its potential biological activity is being explored, particularly in the context of anticancer and antiviral research.

Mechanism of Action

The mechanism by which tris((1E,4E)-1,5-bis[4-(trifluoromethyl)phenyl]penta-1,4-dien-3-one) dipalladium exerts its effects involves coordination to target molecules through its palladium center. This coordination can activate or deactivate specific molecular pathways, depending on the context. For example, in catalysis, the palladium center facilitates the formation and breaking of chemical bonds, thereby accelerating the reaction.

Comparison with Similar Compounds

Similar Compounds

  • Tris(1,3-diphenylpropane-1,3-dione) dipalladium
  • Tris(1,3-diphenylpropane-1,3-dione) dicopper
  • Tris(1,3-diphenylpropane-1,3-dione) dinickel

Uniqueness

Tris((1E,4E)-1,5-bis[4-(trifluoromethyl)phenyl]penta-1,4-dien-3-one) dipalladium is unique due to the presence of trifluoromethyl groups, which enhance its electronic properties and stability. This makes it particularly effective in catalytic applications compared to similar compounds without these substituents.

Properties

CAS No.

921227-24-9

Molecular Formula

C57H36F18O3Pd2

Molecular Weight

1323.7

Purity

95

Origin of Product

United States

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